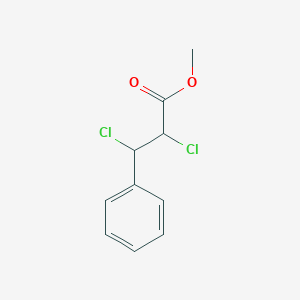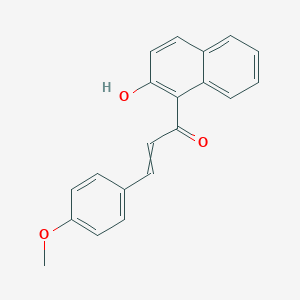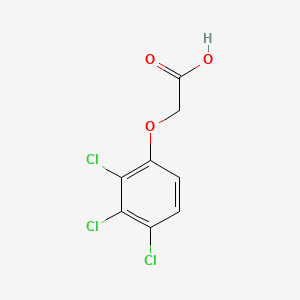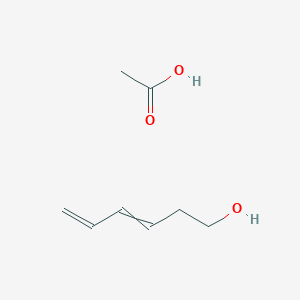
Methyl 2,3-dichloro-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3-dichloro-3-phenylpropanoate is an organic compound with the molecular formula C10H10Cl2O2. It is a derivative of phenylpropanoic acid, where the hydrogen atoms at positions 2 and 3 of the propanoate chain are replaced by chlorine atoms. This compound is of interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3-dichloro-3-phenylpropanoate typically involves the chlorination of methyl 3-phenylpropanoate. This can be achieved through a multi-step process:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form 3-phenylpropanoic acid.
Esterification: The 3-phenylpropanoic acid is then esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid (H2SO4) to yield methyl 3-phenylpropanoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety.
化学反応の分析
Types of Reactions
Methyl 2,3-dichloro-3-phenylpropanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR).
Reduction: The compound can be reduced to form methyl 3-phenylpropanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones depending on the conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted phenylpropanoates.
Reduction: Formation of methyl 3-phenylpropanoate.
Oxidation: Formation of phenylacetic acid or benzaldehyde derivatives.
科学的研究の応用
Methyl 2,3-dichloro-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of methyl 2,3-dichloro-3-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms in the compound can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of enzyme activity. The phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 2,3-dibromo-3-phenylpropanoate: Similar structure but with bromine atoms instead of chlorine.
Methyl 3-phenylpropanoate: Lacks the chlorine atoms, making it less reactive in nucleophilic substitution reactions.
Methyl 2,3-dichloro-3-methylpropanoate: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
Methyl 2,3-dichloro-3-phenylpropanoate is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct reactivity and binding properties. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
特性
CAS番号 |
35115-84-5 |
|---|---|
分子式 |
C10H10Cl2O2 |
分子量 |
233.09 g/mol |
IUPAC名 |
methyl 2,3-dichloro-3-phenylpropanoate |
InChI |
InChI=1S/C10H10Cl2O2/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9H,1H3 |
InChIキー |
YOWWUZLQXXBDBP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C(C1=CC=CC=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)


![2-[(4-Propylphenoxy)methyl]oxirane](/img/structure/B14687156.png)

![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)






